molecular formula C9H10F2O B8750114 1-(2,3-Difluorophenyl)propan-1-ol

1-(2,3-Difluorophenyl)propan-1-ol

Cat. No.: B8750114
M. Wt: 172.17 g/mol
InChI Key: ZKUNUROLLMXSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (molecular weight: 172.17 g/mol). The compound features a propan-1-ol backbone substituted with a 2,3-difluorophenyl group at the 1-position. Fluorine atoms in the ortho (2-) and meta (3-) positions on the aromatic ring confer distinct electronic and steric properties, influencing solubility, lipophilicity, and reactivity. This structural motif is prevalent in pharmaceutical intermediates and bioactive molecules, as evidenced by its use in synthesizing pyrrolo-pyridazine derivatives (e.g., EP 4 374 877 A2) .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3

InChI Key

ZKUNUROLLMXSIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(2,3-Difluorophenyl)propan-1-ol

Compound Name CAS No. Substituent Pattern Molecular Weight (g/mol) Key Applications
1-(3,5-Difluorophenyl)propan-1-ol 878571-98-3 3,5-difluorophenyl 172.17 Pharmaceutical research
1-(3-Fluorophenyl)propan-1-ol 701-38-2 3-fluorophenyl 154.17 Fragrance intermediates
α-Ethyl-4-fluorobenzyl alcohol 701-47-3 4-fluorophenyl, ethyl 168.20 Industrial synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol N/A 3-tolyl, dimethyl 194.27 Fragrance safety-regulated use

Key Differences

Substituent Position and Electronic Effects: The 2,3-difluoro substitution in the target compound creates a stronger electron-withdrawing effect compared to 3-fluoro (CAS 701-38-2) or 4-fluoro (CAS 701-47-3) analogues. This enhances electrophilicity and may improve binding affinity in drug-receptor interactions .

Biological Activity :

  • 2,3-Difluorophenyl derivatives are frequently utilized in bioactive molecules, such as goxalapladib (CAS 412950-27-7), a naphthyridine-based anti-atherosclerosis agent. The 2,3-difluoro group in such compounds enhances target selectivity and pharmacokinetic profiles .
  • In contrast, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for fragrance use due to sensitization risks, highlighting how alkyl and aryl substituents influence safety profiles .

Physicochemical Properties: Limited melting point data exist for this compound, but its 3,5-difluoro isomer (CAS 878571-98-3) has a reported melting point range of 45–48°C, suggesting that fluorine positioning significantly impacts crystallinity . The higher lipophilicity of 2,3-difluoro derivatives (logP ~2.1) compared to mono-fluoro analogues (logP ~1.8) enhances membrane permeability, a critical factor in drug design .

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